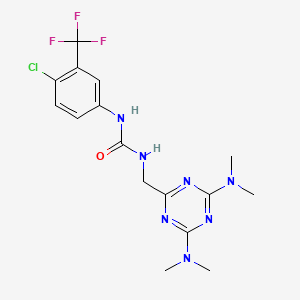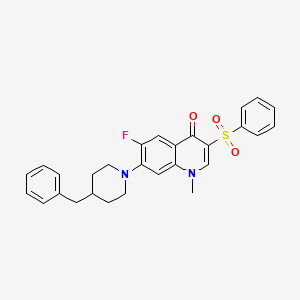
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- The compound is involved in various synthesis processes. For example, Hönel and Vierhapper (1983) explored the hydrogenation of N-Methyl fluorosulphonates of quinoline, leading to N-methylpiperidine derivatives, indicating its role in the synthesis of complex organic structures (Hönel & Vierhapper, 1983).
- Bolakatti et al. (2020) described the synthesis of novel quinolone hybrids showing potential as anticancer and antimicrobial agents, demonstrating the compound's applicability in developing new therapeutic agents (Bolakatti et al., 2020).
- Xia et al. (2016) developed a method for the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the compound's utility in producing derivatives with enhanced properties (Xia et al., 2016).
Biological and Medicinal Applications
- The compound's derivatives have shown significant anticancer activity. Chu and Claiborne (1987) synthesized derivatives that potentially serve as therapeutic agents in oncology (Chu & Claiborne, 1987).
- Geesi (2020) explored the antibacterial efficacy of a similar compound, underscoring its potential in combating bacterial infections (Geesi, 2020).
- Ohshima et al. (2010) synthesized fluorescent probes based on quinoline derivatives for zinc detection, illustrating the compound's role in developing diagnostic tools (Ohshima et al., 2010).
Chemical Properties and Analysis
- Didenko et al. (2015) developed new quinoxalines from quinoxalin-2(1H)-one derivatives, contributing to the understanding of the compound's chemical properties and potential applications (Didenko et al., 2015).
- Sánchez et al. (1988) conducted structure-activity relationship studies on similar compounds, providing insights into optimizing their therapeutic efficacy (Sánchez et al., 1988).
Advanced Applications
- Korcz et al. (2018) synthesized novel quinoline derivatives for cytotoxicity studies, indicating the compound's relevance in cancer research (Korcz et al., 2018).
- Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline derivatives for potential anticancer applications, further demonstrating the compound's utility in drug development (Bhatt et al., 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-30-19-27(35(33,34)22-10-6-3-7-11-22)28(32)23-17-24(29)26(18-25(23)30)31-14-12-21(13-15-31)16-20-8-4-2-5-9-20/h2-11,17-19,21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPMLQTXGUUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)
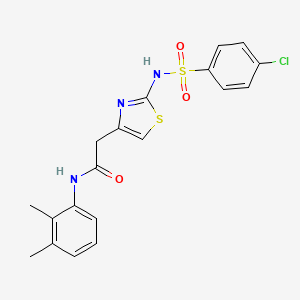
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)

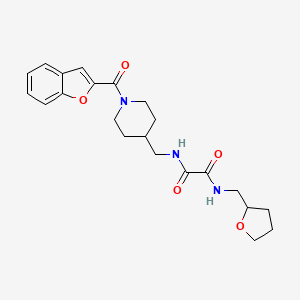
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)

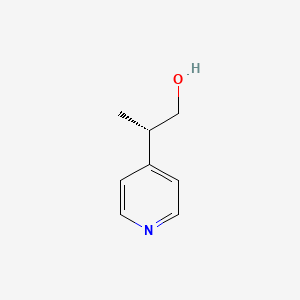
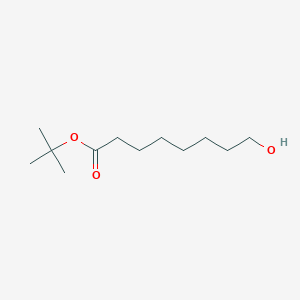
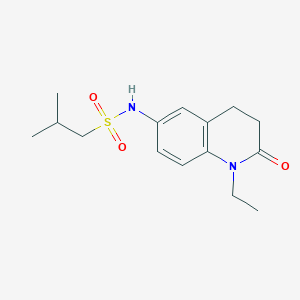
![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)
